Z-Wehd-fmk Z-Wehd-fmk Z-WEHD-FMK is an effective, cell-permeable and irreversible inhibitor of caspase-1, caspase-5 and cathepsin B (IC50 = 6 µM). It can inhibit apoptosis in multiple biological systems.
Brand Name: Vulcanchem
CAS No.: 210345-00-9
VCID: VC21542675
InChI: InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1
SMILES: COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Molecular Formula: C37H42FN7O10
Molecular Weight: 763.8 g/mol

Z-Wehd-fmk

CAS No.: 210345-00-9

Cat. No.: VC21542675

Molecular Formula: C37H42FN7O10

Molecular Weight: 763.8 g/mol

Purity: >99%

* For research use only. Not for human or veterinary use.

Z-Wehd-fmk - 210345-00-9

CAS No. 210345-00-9
Molecular Formula C37H42FN7O10
Molecular Weight 763.8 g/mol
IUPAC Name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1
Standard InChI Key NLZNSSWGRVBWIX-KRCBVYEFSA-N
Isomeric SMILES COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
SMILES COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Canonical SMILES COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Chemical Properties and Structure

Z-WEHD-FMK possesses distinct chemical and physical properties that enable its function as a selective protease inhibitor. The compound has the chemical formula C37H42FN7O10 with a molecular weight of 763.77 Daltons, reflecting its complex peptide-based structure . Its CAS number is 210345-00-9, which serves as its unique identifier in chemical databases and literature .

The structural components of Z-WEHD-FMK include several key elements that determine its function and specificity. These include a benzyloxycarbonyl (Z) protective group at the N-terminus, which enhances stability and contributes to cell permeability; a tetrapeptide sequence (WEHD) that dictates target specificity; and a fluoromethyl ketone (FMK) warhead that enables covalent binding to the active site cysteine residue in target proteases . The full sequence can be written as Z-Trp-Glu(OMe)-His-Asp(OMe)-FMK, where the methyl ester (OMe) modifications on glutamic acid and aspartic acid residues enhance cell permeability by masking charged carboxyl groups .

The SMILES notation for Z-WEHD-FMK is COC(=O)CCC@HC(=O)NC@@HC(=O)NC@@HC(=O)CF, which provides a linear representation of its molecular structure suitable for computational analysis and database searching . This complex notation reflects the intricate arrangement of atoms and bonds that give the compound its specific three-dimensional structure and biological activity.

Table 1: Physical and Chemical Properties of Z-WEHD-FMK

PropertyValue
CAS Number210345-00-9
Molecular FormulaC37H42FN7O10
Molecular Weight763.77 Daltons
Physical AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage ConditionsDesiccate at -20°C
Peptide SequenceZ-Trp-Glu(OMe)-His-Asp(OMe)-FMK
Compound PurityTypically ≥98% for research grade

Z-WEHD-FMK exhibits good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which facilitates its preparation for experimental use . For long-term storage, the compound should be kept desiccated at -20°C to maintain its stability and potency. Under appropriate storage conditions, the compound demonstrates good chemical stability, allowing for its reliable use in various research applications .

The strategic design of Z-WEHD-FMK's structure, particularly its tetrapeptide sequence, was specifically chosen to match the preferred substrate recognition motif of inflammatory caspases. This structural specificity enables the compound to bind selectively to caspase-1 and caspase-5 with high affinity, while the FMK warhead forms a covalent bond with the catalytic cysteine residue, resulting in irreversible inhibition of these target enzymes .

Mechanism of Action

Z-WEHD-FMK operates through a highly specific inhibitory mechanism that targets caspase enzymes, particularly caspase-1 and caspase-5. The compound's effectiveness derives from its ability to form covalent bonds with the active site cysteine residue of these proteases, resulting in irreversible inhibition of their catalytic activity . This mechanism involves multiple steps, beginning with recognition of the tetrapeptide sequence by the target enzyme's substrate binding site, followed by nucleophilic attack of the catalytic cysteine on the fluoromethyl ketone group.

The fluoromethyl ketone (FMK) warhead in Z-WEHD-FMK functions as an electrophilic trap for the nucleophilic thiol group of the catalytic cysteine residue in target enzymes. The resulting covalent bond permanently blocks the active site, preventing substrate binding and processing . This irreversible nature of inhibition distinguishes Z-WEHD-FMK from reversible inhibitors and contributes to its effectiveness in sustained inhibition of target proteases.

Z-WEHD-FMK's cell permeability is enhanced by the methyl ester (OMe) modifications on the glutamic acid and aspartic acid residues, which neutralize the negative charges of the carboxyl groups. Once inside the cell, these ester groups can be hydrolyzed by intracellular esterases, restoring the native amino acid structures for optimal binding to target enzymes . This prodrug-like characteristic effectively creates an activated form of the inhibitor within the cellular environment, enhancing its efficacy against intracellular targets.

When Z-WEHD-FMK inhibits caspase-1 and caspase-5, it produces significant downstream effects on inflammatory pathways. These caspases are key components of inflammasomes, multiprotein complexes involved in the processing and activation of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18). By blocking the activity of these caspases, Z-WEHD-FMK effectively suppresses the production of mature IL-1β and IL-18, thereby attenuating inflammatory responses in experimental systems .

Beyond its primary targets, Z-WEHD-FMK also demonstrates inhibitory activity against cathepsin B, a lysosomal cysteine protease, with an IC50 value of approximately 6 μM . This broader inhibitory profile reflects the compound's potential for cross-reactivity with other cysteine proteases that share similar active site structures. Researchers should consider this characteristic when interpreting experimental results involving Z-WEHD-FMK, particularly in complex biological systems where multiple proteases may be present.

Research Applications

Z-WEHD-FMK has established itself as a valuable tool in multiple research domains, with applications spanning from basic molecular investigations to translational biomedical research. Its specific inhibitory action against inflammatory caspases makes it particularly useful for studying inflammasome activation, cytokine processing, and related inflammatory processes . This section explores the diverse research applications where Z-WEHD-FMK has demonstrated significant utility.

Inflammasome Research

A primary application of Z-WEHD-FMK lies in studying inflammasome biology and function. Inflammasomes are multiprotein complexes that activate inflammatory caspases, particularly caspase-1, leading to the processing and release of pro-inflammatory cytokines. By selectively inhibiting caspase-1, Z-WEHD-FMK enables researchers to dissect the specific contributions of this enzyme to inflammasome-mediated responses . This application has been particularly valuable for investigating how inflammasome activation contributes to various inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.

Cytokine Processing Studies

Z-WEHD-FMK serves as an important tool for studying the processing and activation of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines are produced as inactive precursors that require proteolytic cleavage by caspase-1 to generate their mature, biologically active forms. By inhibiting caspase-1 with Z-WEHD-FMK, researchers can effectively block this processing step and assess the consequences for downstream inflammatory signaling . This application has contributed significantly to our understanding of cytokine-mediated inflammation in various pathological contexts.

Cell Death Mechanism Investigations

The compound finds important applications in studying certain forms of regulated cell death, particularly pyroptosis, which is a caspase-1-dependent inflammatory form of cell death. By inhibiting caspase-1 activity, Z-WEHD-FMK can modulate pyroptotic cell death, allowing researchers to investigate the molecular mechanisms and physiological significance of this process . This application has been valuable for understanding how different cell death pathways contribute to tissue damage and disease progression in inflammatory conditions.

Cancer Research

Z-WEHD-FMK has been employed in cancer research to explore the role of inflammatory caspases in tumor development, progression, and response to therapy . The involvement of caspase-1 in certain forms of regulated cell death has implications for cancer cell survival and immune evasion strategies. By inhibiting caspase-1 activity, researchers can probe these mechanisms and potentially identify novel therapeutic targets or strategies for cancer treatment.

Table 2: Key Research Applications of Z-WEHD-FMK

Research AreaSpecific ApplicationsRelevant TargetsSignificance
Inflammasome BiologyStudying inflammasome assembly, activation, and regulationCaspase-1, Inflammasome complexesFundamental understanding of innate immune mechanisms
Inflammatory DiseasesInvestigating pathogenesis of auto-inflammatory disordersCaspase-1/5, IL-1β, IL-18Potential therapeutic target identification
Neurodegenerative DisordersExamining neuroinflammatory processesCaspase-1, MicrogliaInsights into disease progression mechanisms
Cancer ResearchStudying inflammatory cell death in tumor microenvironmentCaspase-1, Cathepsin BNovel therapeutic strategy development
Infectious DiseasesInvestigating host-pathogen interactionsCaspase-1, InflammasomesUnderstanding immune responses to infection

Neuroscience Applications

In neuroscience research, Z-WEHD-FMK has been utilized to investigate neuroinflammatory processes implicated in various neurodegenerative disorders. The activation of inflammatory caspases in microglia and astrocytes contributes to neuroinflammation associated with conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis . Z-WEHD-FMK provides a tool to assess the potential neuroprotective effects of inflammatory caspase inhibition in these contexts, contributing to our understanding of how neuroinflammation influences disease progression.

Infectious Disease Research

Z-WEHD-FMK has applications in infectious disease models, where inflammatory caspases play roles in host defense against various pathogens. The compound has been employed to assess how inhibition of these caspases affects pathogen clearance, inflammatory damage, and disease outcomes in different infection scenarios . Recent studies with structurally related caspase inhibitors have even explored potential effects against viral proteases, including those of SARS-CoV-2, suggesting possible new applications in antiviral research .

Biological Activities and Inhibitory Properties

Z-WEHD-FMK demonstrates a spectrum of biological activities centered on its ability to inhibit specific proteases. Its primary action involves the irreversible inhibition of inflammatory caspases, particularly caspase-1 and caspase-5, which play crucial roles in cytokine processing and inflammatory responses . The compound's inhibitory properties have been extensively characterized through various biochemical and cellular assays.

The inhibition of caspase-1 by Z-WEHD-FMK has significant consequences for inflammatory signaling pathways. Caspase-1 is essential for the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. By blocking caspase-1 activity, Z-WEHD-FMK effectively prevents the maturation of these pro-inflammatory cytokines, resulting in reduced inflammatory signaling and attenuated inflammatory responses in experimental systems . This anti-inflammatory effect makes Z-WEHD-FMK particularly valuable for studying inflammation-related processes and evaluating potential therapeutic strategies targeting inflammatory caspases.

Similarly, the inhibition of caspase-5 by Z-WEHD-FMK impacts non-canonical inflammasome activation pathways. Caspase-5, along with caspase-4, responds to intracellular lipopolysaccharide (LPS) and contributes to inflammatory responses against certain bacterial infections. By inhibiting caspase-5, Z-WEHD-FMK provides a tool to investigate these non-canonical inflammatory pathways and their role in host defense and inflammatory diseases .

Beyond its primary targets, Z-WEHD-FMK also inhibits cathepsin B, a lysosomal cysteine protease, with an IC50 value of approximately 6 μM . This cross-reactivity with cathepsin B is an important consideration when using the compound, particularly in experimental settings where cathepsin activity may influence the outcomes under investigation. The inhibition of cathepsin B by Z-WEHD-FMK may contribute to its effects on cellular processes such as lysosomal function, protein degradation, and certain forms of cell death that involve cathepsin B activation.

Table 3: Inhibitory Profile of Z-WEHD-FMK

Target EnzymeInhibitory PotencyBinding MechanismPhysiological Impact of Inhibition
Caspase-1High (nanomolar range)Irreversible, covalent binding to active site cysteineBlocks IL-1β and IL-18 maturation; inhibits pyroptosis
Caspase-5High (nanomolar range)Irreversible, covalent binding to active site cysteineSuppresses non-canonical inflammasome activation
Cathepsin BModerate (IC50 ≈ 6 μM)Irreversible, covalent binding to active site cysteineAffects lysosomal function and cathepsin-dependent processes

The cell permeability of Z-WEHD-FMK enhances its utility for investigating intracellular processes in intact cells. The methyl ester modifications on glutamic acid and aspartic acid residues facilitate passage across cell membranes, allowing the compound to effectively reach and target intracellular enzymes . Once inside cells, these ester groups can be hydrolyzed by intracellular esterases, restoring the native amino acid structures for optimal binding to target enzymes. This property makes Z-WEHD-FMK particularly valuable for ex vivo and in vitro studies where cell membrane penetration is required for efficacy.

Z-WEHD-FMK's biological activities extend to its effects on cell viability and death pathways. By inhibiting inflammatory caspases, the compound can modulate certain forms of regulated cell death, particularly pyroptosis, which is caspase-1-dependent. This modulation of cell death mechanisms has implications for diverse pathological conditions involving dysregulated cell death, including inflammatory disorders, infectious diseases, and potentially certain cancers .

Recent Research Findings

Recent investigations involving Z-WEHD-FMK and structurally related compounds have expanded our understanding of their applications and mechanisms in various biological contexts. While Z-WEHD-FMK has been primarily known for its role as a caspase-1/5 inhibitor, emerging research has explored its potential in novel therapeutic areas and uncovered additional insights into its molecular interactions .

A significant area of recent research has focused on the exploration of caspase inhibitors, including compounds structurally related to Z-WEHD-FMK, in the context of viral infections. A notable study published in 2021 investigated the potential of various caspase inhibitors to target the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19 . Although this study focused primarily on Z-VAD(OMe)-FMK, Z-DEVD-FMK, and Z-IETD-FMK rather than Z-WEHD-FMK specifically, the findings suggest that peptide-based inhibitors with fluoromethyl ketone (FMK) warheads can effectively bind to and inhibit viral proteases.

The study demonstrated that these caspase inhibitors exhibited inhibitory effects on SARS-CoV-2 Mpro with IC50 values in the nanomolar and low micromolar range. Z-VAD(OMe)-FMK showed an IC50 of 0.59 μM against Mpro, while Z-DEVD-FMK and Z-IETD-FMK had IC50 values of 1.23 μM and 2.80 μM, respectively . These compounds also demonstrated antiviral activity against SARS-CoV-2 in cell-based assays, with EC50 values ranging from 0.64 to 1.88 μM. Given the structural similarities between these compounds and Z-WEHD-FMK, it would be valuable to investigate whether Z-WEHD-FMK might also exhibit similar inhibitory properties against viral proteases.

Another important area of recent research has focused on the role of Z-WEHD-FMK in modulating neuroinflammatory processes. Studies have investigated how inhibition of caspase-1 using Z-WEHD-FMK affects microglial activation and neuroinflammatory responses in models of neurodegenerative diseases . These investigations contribute to our understanding of the potential therapeutic applications of caspase-1 inhibition in neurological disorders characterized by chronic inflammation.

Recent work has also refined our understanding of Z-WEHD-FMK's inhibitory mechanisms and binding properties. Advanced structural studies and molecular modeling approaches have provided insights into the specific interactions between Z-WEHD-FMK and its target enzymes . These studies have highlighted the importance of the tetrapeptide sequence and the FMK warhead in determining the compound's binding affinity and specificity.

Table 5: Recent Research Directions Involving Z-WEHD-FMK and Related Compounds

Research AreaKey FindingsPotential Implications
Antiviral ApplicationsRelated caspase inhibitors (Z-VAD(OMe)-FMK, Z-DEVD-FMK, Z-IETD-FMK) inhibit SARS-CoV-2 Mpro with IC50 values of 0.59-2.80 μMPotential application of peptide-FMK inhibitors, possibly including Z-WEHD-FMK, as antiviral agents
NeuroinflammationZ-WEHD-FMK modulates microglial activation and neuroinflammatory responses in neurodegenerative disease modelsPossible therapeutic applications in neurological disorders with inflammatory components
Cathepsin InhibitionConfirmed IC50 of approximately 6 μM against cathepsin B, indicating significant cross-reactivityConsideration of dual inhibitory activity in experimental design and interpretation
Structure-Activity RelationshipsRefined understanding of binding mechanisms and structure-activity relationshipsImproved design of selective caspase inhibitors for research and therapeutic applications

Investigations into the effects of Z-WEHD-FMK on cathepsin B activity have also expanded our knowledge of this compound's broader inhibitory profile. With an IC50 of approximately 6 μM against cathepsin B, Z-WEHD-FMK exhibits significant cross-reactivity with this lysosomal protease . Recent studies have explored how this dual inhibitory activity might contribute to the compound's effects in various experimental systems, particularly those involving lysosomal dysfunction or cathepsin B-mediated processes.

The ongoing research involving Z-WEHD-FMK continues to expand our understanding of this compound's potential applications beyond its traditional role as a caspase-1/5 inhibitor. These investigations highlight the versatility of Z-WEHD-FMK as a research tool and suggest possible new directions for its application in therapeutic contexts, particularly in conditions involving dysregulated inflammatory responses or protease activity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator